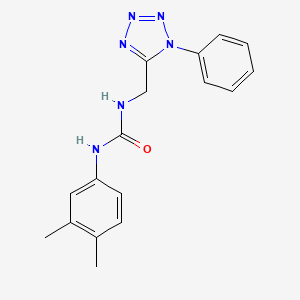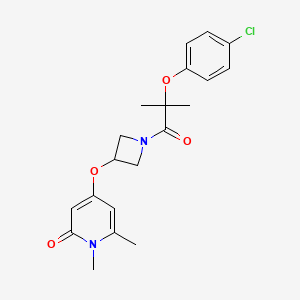
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide, also known as Compound A, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of thiazolidinediones, which are known to have anti-inflammatory and anti-diabetic properties.
科学的研究の応用
Antimicrobial Applications
Antibacterial and Antifungal Activities : Research has demonstrated the antimicrobial effectiveness of thiazole derivatives, including N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide. These compounds exhibit in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains. The application extends to therapeutic interventions for microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Antimicrobial Screening of Derivatives : Various derivatives of thiazole and thiazolidine compounds, related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide, have been synthesized and screened for their antibacterial and antifungal activities. These studies offer insights into the potential use of these compounds in treating microbial infections (Patel & Dhameliya, 2010).
Oxazolidinone Analogs with Antimicrobial Properties : Novel oxazolidinone analogs, which are structurally related to the compound , have demonstrated significant in vitro antibacterial activities against various clinically important human pathogens. This suggests potential applications in developing new antimicrobial agents (Zurenko et al., 1996).
Therapeutic Potential in Various Diseases
Antitumor and Anti-HIV Screening : Research on oxazolidines and oxazolidinones derivatives, related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide, has indicated moderate antitumor activity. This opens avenues for exploring these compounds in cancer treatment and possibly as anti-HIV agents (Chaimbault, Bosc, & Jarry, 1999).
Treatment of Experimental Actinomycetoma : Certain oxazolidinone prodrugs, which are structurally related, have shown efficacy in the treatment of experimental murine actinomycetoma caused by Nocardia brasiliensis. This highlights the potential therapeutic application of these compounds in treating mycetoma and related infections (Espinoza-González et al., 2008).
Pharmacological Potential
- Antidepressant and Nootropic Agents : The synthesis and pharmacological activity of compounds structurally related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide have been explored. They exhibit antidepressant activity and nootropic activities, suggesting potential applications in central nervous system disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).
作用機序
Target of Action
The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Biochemical Pathways
The inhibition of CDK2 can affect several biochemical pathways, primarily those involved in cell cycle regulation . This can lead to a halt in cell division and proliferation, potentially making this compound useful in the treatment of diseases characterized by uncontrolled cell growth.
Result of Action
The molecular and cellular effects of the compound’s action largely depend on its interaction with CDK2 . By inhibiting this enzyme, the compound can disrupt the normal cell cycle, potentially leading to cell cycle arrest and apoptosis in rapidly dividing cells.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These can include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells.
特性
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-13-5-7-16(11-15(13)3)19(22)20-18-12-17(8-6-14(18)2)21-9-4-10-25(21,23)24/h5-8,11-12H,4,9-10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGCBJUUMUDHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3,4-dimethylphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2472741.png)

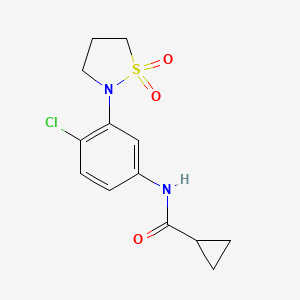
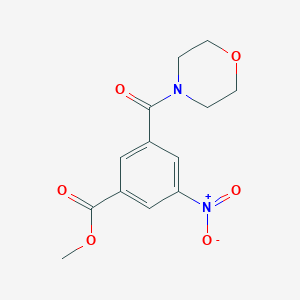
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2472749.png)

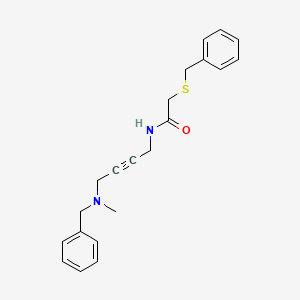
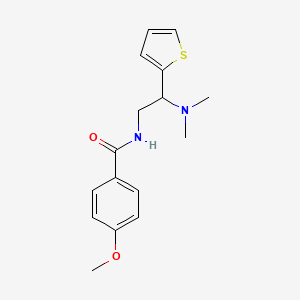

![5-(Hydroxymethyl)-2-(2-methoxyphenyl)imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2472755.png)
